molecular formula C12H12ClNO2 B2524736 4-(5-chloro-1H-indol-1-yl)butanoic acid CAS No. 1229953-32-5

4-(5-chloro-1H-indol-1-yl)butanoic acid

Cat. No.: B2524736
CAS No.: 1229953-32-5
M. Wt: 237.68
InChI Key: JNVVALOVWUAIQU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indole derivatives, such as 4-(5-chloro-1H-indol-1-yl)butanoic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets can lead to a variety of effects, depending on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been found to inhibit the replication of certain viruses, reduce inflammation, inhibit the growth of cancer cells, and have antioxidant properties . The affected pathways and their downstream effects can vary widely, depending on the specific indole derivative and its targets.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For example, if the compound targets a receptor involved in cell growth, it could potentially inhibit cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1H-indol-1-yl)butanoic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Properties

IUPAC Name

4-(5-chloroindol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-10-3-4-11-9(8-10)5-7-14(11)6-1-2-12(15)16/h3-5,7-8H,1-2,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVVALOVWUAIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCCC(=O)O)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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